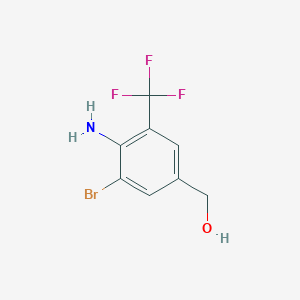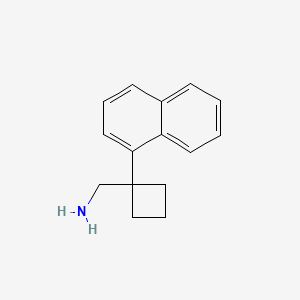
1-Vinylcyclohexyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylcyclohexyl methacrylate: is an organic compound that belongs to the family of methacrylates It is characterized by the presence of a vinyl group attached to a cyclohexyl ring, which is further connected to a methacrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexyl methacrylate can be synthesized through various methods. One common approach involves the esterification of methacrylic acid with 1-vinylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Vinylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form polymers with desirable properties.
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The methacrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Oxidation: Reagents like peracids or ozone can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the methacrylate group under basic conditions.
Major Products:
Polymerization: Produces poly(this compound) with applications in coatings and adhesives.
Oxidation: Forms epoxides or hydroxylated derivatives.
Substitution: Yields substituted methacrylates with varied functional groups.
Applications De Recherche Scientifique
1-Vinylcyclohexyl methacrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Investigated for its potential in creating biocompatible materials for medical devices.
Medicine: Explored for drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-vinylcyclohexyl methacrylate primarily involves its polymerization behavior. The vinyl group undergoes free radical polymerization, leading to the formation of long polymer chains. The methacrylate moiety provides sites for further functionalization, allowing the creation of polymers with specific properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
Comparaison Avec Des Composés Similaires
Cyclohexyl methacrylate: Similar structure but lacks the vinyl group, leading to different polymerization behavior.
Methyl methacrylate: A simpler methacrylate with a methyl group instead of a cyclohexyl ring, widely used in the production of polymethyl methacrylate (PMMA).
Vinyl methacrylate: Contains a vinyl group but lacks the cyclohexyl ring, resulting in different physical and chemical properties.
Uniqueness: 1-Vinylcyclohexyl methacrylate is unique due to the presence of both a vinyl group and a cyclohexyl ring, which imparts distinct polymerization characteristics and potential for creating materials with unique mechanical and thermal properties.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(1-ethenylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h4H,1-2,5-9H2,3H3 |
Clé InChI |
BOJKPTHXXLQGOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1(CCCCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742976.png)

![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)

![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)

![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)
